

# IUPAC name for Ethoxycyclopentane

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## Compound of Interest

Compound Name: Ethoxycyclopentane

Cat. No.: B15480495

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An In-depth Technical Guide to **Ethoxycyclopentane**

## Introduction

**Ethoxycyclopentane**, a member of the ether family of organic compounds, is characterized by a cyclopentyl group bonded to an ethoxy group. While ethers are widely recognized for their utility as solvents due to their relative inertness, a thorough understanding of their synthesis, chemical properties, and potential reactions is critical for their application in research and development. This document provides a comprehensive technical overview of **ethoxycyclopentane**, including its chemical and physical properties, detailed synthesis protocols, and characteristic reactions.

## Chemical Identity and Properties

The formal IUPAC name for the compound is **ethoxycyclopentane**.<sup>[1][2]</sup> It is also known by synonyms such as cyclopentyl ethyl ether.<sup>[3]</sup> The fundamental properties of **ethoxycyclopentane** are summarized below.

## Physical and Chemical Properties

Quantitative data for **ethoxycyclopentane** have been compiled from various sources and are presented in Table 1 for ease of reference and comparison.

Property	Value	Source(s)
IUPAC Name	ethoxycyclopentane	[1]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O	[1]
Molecular Weight	114.19 g/mol	[1][3]
CAS Number	26306-40-1	[1]
Density	0.853 g/mL	[3]
Boiling Point	128.9 °C at 760 mmHg	[3]
Flash Point	21.5 °C	
Refractive Index	1.423	
LogP (Octanol-Water)	1.96550	
PSA (Polar Surface Area)	9.23 Å <sup>2</sup>	[3]
Vapor Pressure	12.7 mmHg at 25°C	

## Synthesis of Ethoxycyclopentane

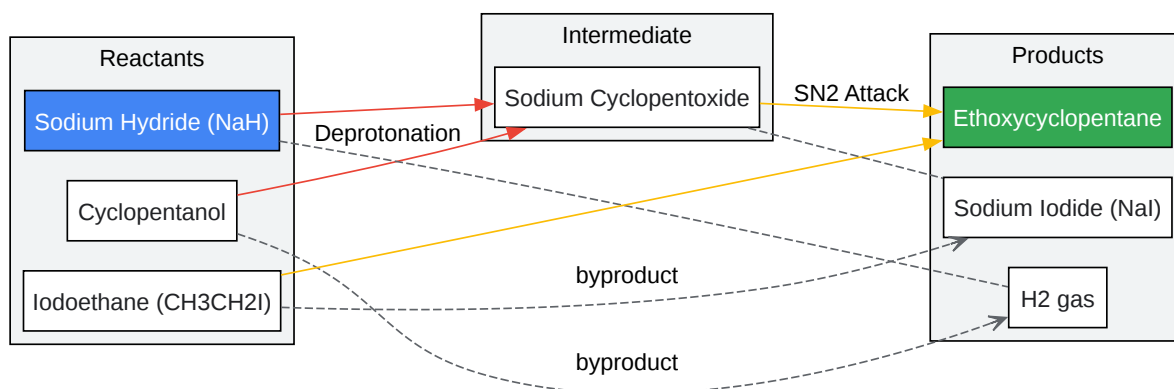
The most common and versatile method for the synthesis of asymmetrical ethers like **ethoxycyclopentane** is the Williamson ether synthesis.[4][5] This reaction proceeds via an S<sub>N</sub>2 mechanism.

### Williamson Ether Synthesis

The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide.[4][6] For **ethoxycyclopentane**, there are two primary pathways:

- Pathway A: Reaction of sodium cyclopentoxide with an ethyl halide (e.g., iodoethane).
- Pathway B: Reaction of sodium ethoxide with a cyclopentyl halide (e.g., bromocyclopentane).

Pathway A is generally preferred as it involves a primary alkyl halide, which is ideal for the S<sub>N</sub>2 reaction and minimizes competing elimination reactions.[5][7]



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Caption: Williamson Ether Synthesis of **Ethoxycyclopentane**.

## Experimental Protocol: Williamson Ether Synthesis (Pathway A)

This protocol is a representative procedure adapted for the synthesis of **ethoxycyclopentane**.

Materials:

- Cyclopentanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Iodoethane (Ethyl iodide)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Round-bottom flask, condenser, addition funnel, magnetic stirrer

#### Procedure:

- **Alkoxide Formation:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol dissolved in an appropriate volume of anhydrous THF.
- Carefully add sodium hydride (a strong base) portion-wise to the stirred solution at 0 °C. The deprotonation of the alcohol results in the formation of sodium cyclopentoxide and hydrogen gas.[8] The reaction mixture is typically stirred for one hour to ensure complete formation of the alkoxide.
- **Nucleophilic Substitution:** Add iodoethane to the addition funnel and add it dropwise to the stirred alkoxide solution.
- After the addition is complete, heat the mixture to reflux for 1-2 hours to drive the  $S_N2$  reaction to completion.[6]
- **Workup:** Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure **ethoxycyclopentane**.

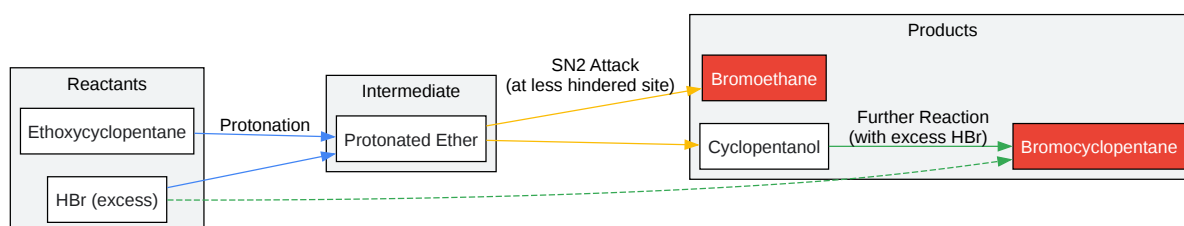
## Chemical Reactions of Ethoxycyclopentane

Ethers are generally unreactive, which is why they are excellent as solvents.[9] Their most significant reaction is cleavage of the C-O bond by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).[9][10][11]

## Acidic Cleavage

The reaction of **ethoxycyclopentane** with a strong acid like HBr proceeds via a nucleophilic substitution mechanism.

- **Protonation:** The ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol).<sup>[10][11]</sup>
- **Nucleophilic Attack:** The bromide ion ( $\text{Br}^-$ ) then acts as a nucleophile, attacking one of the adjacent carbon atoms. In the case of **ethoxycyclopentane**, the two carbons are the primary carbon of the ethyl group and the secondary carbon of the cyclopentyl group. The reaction will proceed via an  $\text{S}_{\text{N}}2$  mechanism.<sup>[10][12]</sup> Nucleophilic attack by the bromide ion will occur at the less sterically hindered carbon of the protonated ether.<sup>[9][12]</sup> Therefore, the attack will preferentially occur at the primary carbon of the ethyl group.
- **Products:** This results in the formation of bromoethane and cyclopentanol. If an excess of HBr is used, the cyclopentanol formed can be subsequently converted to bromocyclopentane.<sup>[12]</sup>



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Address: 3281 E Guasti Rd

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